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Compound of Interest

Compound Name: 3,6-Dibromo-4-methylpyridazine

Cat. No.: B2929765

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in compounds
with a wide range of biological activities. The strategic placement of two bromine atoms on the
3,6-Dibromo-4-methylpyridazine ring makes it an exceptionally valuable precursor for
diversification. These bromine atoms serve as versatile handles for palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of
various aryl, heteroaryl, or alkyl groups. This capability is essential for constructing libraries of
complex molecules for structure-activity relationship (SAR) studies in drug discovery.

The success of these synthetic transformations hinges on achieving a homogeneous reaction
environment, which requires the careful selection of a solvent that can adequately dissolve the
substrate, reagents, and catalyst. Poor solubility can lead to low reaction yields, difficult-to-
reproduce results, and complex purification challenges. Therefore, a thorough understanding of
the solubility profile of 3,6-Dibromo-4-methylpyridazine is not merely a matter of
physicochemical characterization but a critical prerequisite for its effective application.

Physicochemical Profile & Theoretical Solubility
Assessment

The solubility of a compound is dictated by its molecular structure and the interplay of
intermolecular forces between the solute and the solvent. The principle of "like dissolves like"
provides a foundational framework for prediction. An analysis of the key physicochemical
properties of 3,6-Dibromo-4-methylpyridazine allows for a robust theoretical assessment of
its expected solubility.
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Table 1: Physicochemical Properties of 3,6-Dibromo-4-methylpyridazine

Property Value Source
CAS Number 89284-10-6 [1][2][3]
Molecular Formula CsHaBra2Nz [1][2]13]
Molecular Weight 251.91 g/mol [11[3]
Melting Point 103.5°C [1]
XLogP3 2.31 [1][3]
Polar Surface Area (PSA) 25.78 A2 [1][3]
Hydrogen Bond Donors 0 [3]
Hydrogen Bond Acceptors 2 [3]

Expert Interpretation:

 Lipophilicity (XLogP3): The XLogP3 value of 2.31 indicates a moderate degree of lipophilicity
("fat-loving") and suggests that the compound is more soluble in organic solvents than in
water. This value places it in a range where solubility is expected in a variety of solvents,
from moderately polar (e.g., Dichloromethane) to less polar (e.g., Toluene).

o Polarity (PSA): A Polar Surface Area of 25.78 A2 is relatively low, further supporting the
prediction of limited aqueous solubility but favorable solubility in organic media. The two
nitrogen atoms in the pyridazine ring are the primary contributors to this polarity and can act
as hydrogen bond acceptors.

e Physical State: As a solid with a melting point of 103.5 °C, significant energy (the lattice
energy) must be overcome by solvent-solute interactions for dissolution to occur. This means
that solubility will be finite and highly dependent on the specific solvent's ability to form
strong interactions with the molecule.

Theoretical Solubility Summary: Based on these properties, 3,6-Dibromo-4-methylpyridazine
is predicted to exhibit poor solubility in highly polar, protic solvents like water. It is expected to
have moderate to good solubility in aprotic polar solvents (e.g., Tetrahydrofuran (THF),
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Dichloromethane (DCM), Ethyl Acetate) and non-polar aromatic solvents (e.g., Toluene).
Solvents capable of acting as hydrogen bond donors may show enhanced solubility due to
interactions with the pyridazine nitrogens.

Publicly Available Solubility Data

A comprehensive search of scientific literature and chemical supplier databases did not yield
specific, quantitative solubility data (e.g., in mg/mL or mol/L) for 3,6-Dibromo-4-
methylpyridazine in common organic solvents. This knowledge gap underscores the
importance of empirical determination for any research or development program utilizing this
compound. The protocol outlined in the following section provides a standardized method to
generate this critical data.

Recommended Experimental Protocol for Solubility
Determination

To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard
for determining the solubility of a crystalline solid. This method ensures that the solution has
reached its thermodynamic saturation point, providing a true measure of solubility under
specific conditions.

Protocol: Equilibrium Shake-Flask Solubility Determination

o Preparation: Add an excess amount of solid 3,6-Dibromo-4-methylpyridazine to a series of
vials, ensuring a visible amount of undissolved solid will remain at the end of the experiment.
Causality: Adding excess solid is the cornerstone of the "excess solid" method, guaranteeing
that the resulting solution is saturated.

» Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic
solvent.

» Equilibration: Seal the vials tightly and place them in an agitator or shaker bath set to a
constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach
equilibrium, typically 24-72 hours. Trustworthiness: Equilibrium is validated by taking
measurements at successive time points (e.g., 24h, 48h, 72h). The system is at equilibrium
when the measured concentration no longer increases.
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Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at
least 2 hours to let the excess solid settle.

Sample Collection & Filtration: Carefully withdraw a sample from the clear supernatant using
a syringe. Immediately filter the sample through a chemically inert 0.45 um syringe filter
(e.g., PTFE) into a clean vial. Causality: Filtration is critical to remove all microscopic solid
particles, which would otherwise lead to an overestimation of the solubility.

Quantification: Prepare a dilution of the filtrate with a suitable mobile phase. Analyze the
concentration of 3,6-Dibromo-4-methylpyridazine in the diluted filtrate using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection. A calibration curve generated from standard solutions of known concentrations
must be used for accurate quantification.

Data Reporting: Calculate the original concentration in the saturated solution, accounting for
the dilution factor. Report the solubility in standard units, such as mg/mL or mol/L, specifying

the solvent and the temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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